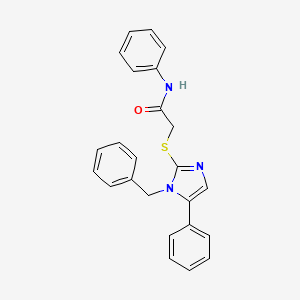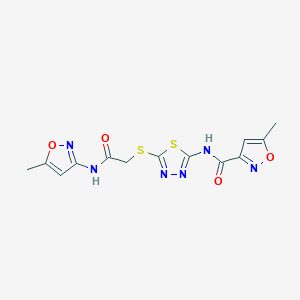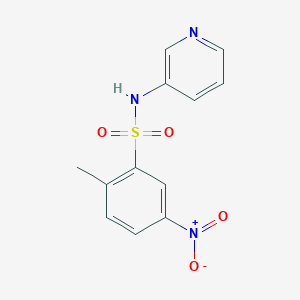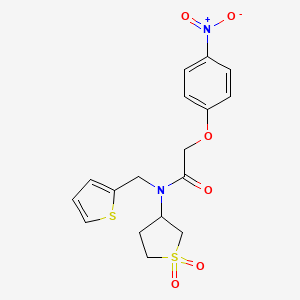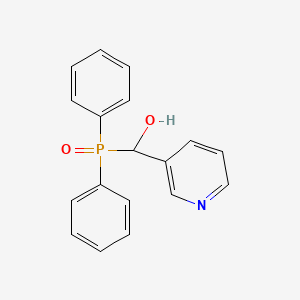
(Diphenylphosphoryl)(pyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Diphenylphosphoryl)(pyridin-3-yl)methanol” is a chemical compound with the molecular formula C18H16NO2P . It has an average mass of 309.299 Da and a monoisotopic mass of 309.091858 Da .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using Raman spectroscopy and surface-enhanced Raman scattering (SERS) techniques . The results imply that the most stable structure of the investigated molecules is a dimer created by two intermolecular hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied using SERS . The study demonstrated that the -Pyr and -Pyr show the same mode of adsorption, whereas the adsorption process of the -Pyr isomer differs in this regard that pyridine assists in the interaction with the gold surface .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” have been analyzed using Raman spectroscopy and SERS . The studies revealed changes in the wavenumber, broadness, and enhancement between the corresponding Raman and SERS bands .Applications De Recherche Scientifique
Surface Enhanced Raman Scattering (SERS) Studies
(Diphenylphosphoryl)(pyridin-3-yl)methanol has been investigated in surface enhanced Raman scattering (SERS) studies. Pięta et al. (2015) used SERS and generalized two-dimensional correlation analysis to characterize isomers of pyridine-α-hydroxymethyl biphenyl phosphine oxide, including this compound. These compounds were examined on different metal surfaces (Ag, Au, Cu) under varying electrode potentials. The study revealed insights into the molecular arrangement changes based on the metal surface and applied electrode potential (Pięta et al., 2015).
Analyzing Molecular Adsorption on Metal Surfaces
Another study by Pięta et al. (2014) explored the adsorption of isomers of (diphenylphosphoryl)(pyridin-yl)methanol on gold nanocolloids. The SERS spectra of these compounds provided information on the orientation of the molecules when adsorbed onto colloidal gold surfaces, helping to understand their interaction and arrangement (Pięta et al., 2014).
Investigation into Molecular Geometry and Vibrational Frequencies
Research by Proniewicz et al. (2014) combined Raman spectroscopy, SERS, and density functional theory to study isomers of pyridine-α-hydroxymethyl biphenyl phosphine oxide, including this compound. This comprehensive analysis provided detailed insights into the molecular geometries and vibrational frequencies of these compounds (Proniewicz et al., 2014).
Applications in Organometallic Chemistry
In the field of organometallic chemistry, this compound is used as a ligand in various metal complexes. Kermagoret and Braunstein (2008) reported the synthesis of mono- and dinuclear nickel complexes with ligands derived from this compound. These complexes were explored for their potential in catalytic applications, particularly in the oligomerization of ethylene (Kermagoret & Braunstein, 2008).
Catalytic Applications and Luminescence Response
Li et al. (2011) examined the catalytic and luminescent properties of a copper(I) complex involving this compound. They observed a significant change in the luminescence of the complex when exposed to methanol, indicating potential applications in catalysis and sensor technologies (Li et al., 2011).
Mécanisme D'action
Orientations Futures
Future research could focus on the synthesis of “(Diphenylphosphoryl)(pyridin-3-yl)methanol” and its derivatives, as well as their potential applications. For instance, a study on similar pyridin-3-yl derivatives suggests potential applications in anticancer treatments . Additionally, the use of nanocatalysts in the synthesis of these compounds could be explored .
Propriétés
IUPAC Name |
diphenylphosphoryl(pyridin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16NO2P/c20-18(15-8-7-13-19-14-15)22(21,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,18,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYWXQPLJLKIOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one](/img/structure/B2626146.png)
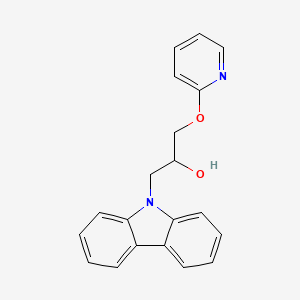
![(10-Hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) 2-methylbut-2-enoate](/img/structure/B2626148.png)
![N-(3-chlorophenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2626150.png)
![4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine](/img/structure/B2626152.png)
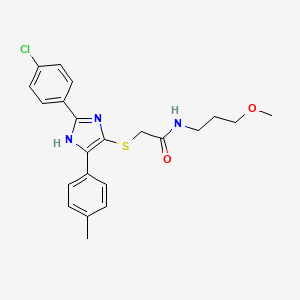
![Sodium;2-hydroxy-4-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]phenolate](/img/structure/B2626154.png)

